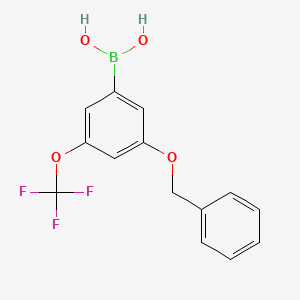

3-(Benzyloxy)-5-(trifluoromethoxy)phenylboronic acid

Übersicht

Beschreibung

3-(Benzyloxy)-5-(trifluoromethoxy)phenylboronic acid is an organic compound with the molecular formula C14H12BF3O3. It is a boronic acid derivative, which is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a benzyloxy group and a trifluoromethoxy group attached to a phenyl ring, which is further bonded to a boronic acid moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-5-(trifluoromethoxy)phenylboronic acid typically involves the following steps:

Formation of the Phenylboronic Acid Core: The phenylboronic acid core can be synthesized through the reaction of phenyl magnesium bromide with trimethyl borate, followed by hydrolysis.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group, such as a halide.

Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced through a nucleophilic aromatic substitution reaction using a trifluoromethoxy anion source.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Benzyloxy)-5-(trifluoromethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form a phenol derivative.

Reduction: The benzyloxy group can be reduced to a benzyl group under suitable conditions.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or ethanol), and aryl or vinyl halide.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.

Oxidation: Formation of phenol derivatives.

Reduction: Formation of benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Benzyloxy)-5-(trifluoromethoxy)phenylboronic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing drugs.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Wirkmechanismus

The mechanism of action of 3-(Benzyloxy)-5-(trifluoromethoxy)phenylboronic acid in chemical reactions involves the formation of a boronate complex with a palladium catalyst, which facilitates the cross-coupling reaction with an aryl or vinyl halide. The boronic acid group acts as a nucleophile, attacking the electrophilic palladium complex, leading to the formation of a new carbon-carbon bond. The benzyloxy and trifluoromethoxy groups can influence the reactivity and selectivity of the compound through electronic and steric effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylboronic Acid: Lacks the benzyloxy and trifluoromethoxy groups, making it less sterically hindered and less electron-withdrawing.

3-(Methoxy)-5-(trifluoromethoxy)phenylboronic Acid: Contains a methoxy group instead of a benzyloxy group, which can affect its reactivity and solubility.

3-(Benzyloxy)-5-(methoxy)phenylboronic Acid: Contains a methoxy group instead of a trifluoromethoxy group, which can influence its electronic properties.

Uniqueness

3-(Benzyloxy)-5-(trifluoromethoxy)phenylboronic acid is unique due to the presence of both benzyloxy and trifluoromethoxy groups, which provide a combination of steric hindrance and electron-withdrawing effects. This can enhance its reactivity and selectivity in certain chemical reactions, making it a valuable compound in organic synthesis and scientific research.

Biologische Aktivität

3-(Benzyloxy)-5-(trifluoromethoxy)phenylboronic acid is a phenylboronic acid derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethoxy group and a benzyloxy substituent on the phenylboronic acid core, which influences its solubility, acidity, and interaction with biological targets. The presence of the trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability.

The primary mechanism of action for this compound involves its role as an inhibitor of specific enzymes and proteins involved in cellular processes. Boronic acids are known to interact with diols in biomolecules, influencing their function.

Target Enzymes

- Tubulin Polymerization Inhibition : Similar to other boronic acids, this compound may inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division and leading to apoptosis in cancer cells .

- Antimicrobial Activity : The compound exhibits antibacterial properties against various strains, including Escherichia coli and Bacillus cereus, with significant inhibition observed at specific concentrations .

Antimicrobial Efficacy

In vitro studies have demonstrated that this compound possesses moderate antibacterial activity. The Minimum Inhibitory Concentration (MIC) values against Candida albicans and Aspergillus niger suggest potential as an antifungal agent. Comparative studies show that its efficacy may exceed that of established antifungal agents like Tavaborole .

| Microorganism | MIC (µg/mL) | Comparison |

|---|---|---|

| Candida albicans | 100 | Moderate activity |

| Aspergillus niger | 80 | Higher than Tavaborole |

| Escherichia coli | 50 | Effective against bacteria |

| Bacillus cereus | 30 | Lower MIC than Tavaborole |

Anticancer Activity

Preliminary studies indicate that the compound may exhibit anticancer properties through the inhibition of tumor cell proliferation. In xenograft mouse models, compounds similar to this compound have shown promising results in reducing tumor size and enhancing survival rates .

Pharmacokinetics

The pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion characteristics that are influenced by its chemical structure. Studies suggest that the compound is metabolically stable in liver microsomes, indicating a favorable profile for therapeutic applications .

Case Studies

- Antimicrobial Activity Study : A study assessed the antimicrobial efficacy of various phenylboronic acids, including this compound. Results indicated effective inhibition against Bacillus cereus, with an MIC lower than that of standard treatments .

- Cancer Cell Proliferation Inhibition : Research involving xenograft models demonstrated that similar compounds could significantly reduce tumor growth by inducing apoptosis through microtubule disruption mechanisms .

Eigenschaften

IUPAC Name |

[3-phenylmethoxy-5-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BF3O4/c16-14(17,18)22-13-7-11(15(19)20)6-12(8-13)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDELXVOPRDLJAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OC(F)(F)F)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681633 | |

| Record name | [3-(Benzyloxy)-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-95-5 | |

| Record name | [3-(Benzyloxy)-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.